Bicyclo-PGE1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

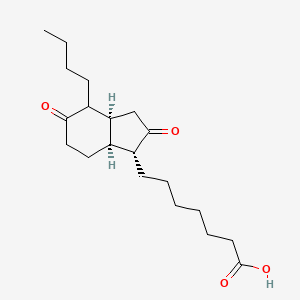

7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15-,16?,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKXBJMWSIFUAU-YKNYVSNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bicyclo-PGE1: A Stable Biomarker for Prostaglandin E1 Metabolism in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) is a chemically stable derivative of a major metabolite of Prostaglandin E1 (PGE1). Due to the inherent instability of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, this compound serves as a crucial and reliable biomarker for quantifying the in vivo biosynthesis and metabolism of PGE1. This technical guide provides a comprehensive overview of this compound, its formation, significance in research, and detailed methodologies for its quantification.

Prostaglandin E1, a lipid autacoid derived from the cyclooxygenase (COX) pathway, is involved in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and cytoprotection. Understanding its metabolic fate is critical for elucidating its biological roles and for the development of therapeutic agents that target the PGE1 pathway. The rapid degradation of PGE1 and its primary metabolites in biological matrices presents a significant analytical challenge. The conversion of the unstable 13,14-dihydro-15-keto-PGE1 to the stable this compound through a base-catalyzed intramolecular cyclization reaction provides a robust solution to this problem, enabling accurate and reproducible quantification.

Significance in Research

The primary significance of this compound in a research setting is its utility as a stable and reliable surrogate marker for the in vivo production and metabolism of PGE1. The direct measurement of PGE1 in biological fluids is often misleading due to its short half-life and rapid enzymatic degradation. Similarly, its primary metabolite, 13,14-dihydro-15-keto-PGE1, is also unstable. By converting this metabolite to the stable this compound form, researchers can obtain a more accurate and integrated measure of PGE1 turnover over time.

This analytical strategy is particularly valuable in:

-

Clinical Trials: Assessing the impact of therapeutic interventions on PGE1 metabolism.

-

Disease Pathophysiology Studies: Investigating the role of PGE1 in various diseases, such as inflammation, cardiovascular diseases, and cancer.

-

Pharmacokinetic Studies: Determining the metabolic fate of PGE1 analogues and related drugs.

-

Biomarker Discovery: Evaluating this compound as a potential biomarker for disease activity or therapeutic response.

While this compound is primarily considered a biologically inactive biomarker, its precursor, 13,14-dihydro-15-keto-PGE1, has been shown to possess some biological activity, albeit significantly less than PGE1 itself. For instance, it has been reported to inhibit ADP-induced platelet aggregation with an IC50 of 14.8 µg/mL.

Quantitative Data

The following tables summarize available quantitative data related to PGE1 and its metabolites. It is important to note that specific quantitative data for this compound concentrations in various biological fluids and disease states are limited in the public domain. The data presented for the urinary metabolite "Bicyclic PGE-MUM" represents a combined measure derived from both PGE1 and PGE2.

| Parameter | Value | Species | Matrix | Reference |

| PGE1 | ||||

| Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | Human | Plasma | [1] |

| 13,14-dihydro-PGE1 (PGE0) | ||||

| Endogenous Plasma Concentration | 0.8 - 1.3 pg/mL | Human | Plasma | [1] |

| 15-keto-13,14-dihydro-PGE1 | ||||

| Endogenous Plasma Concentration | 4.2 - 6.0 pg/mL | Human | Plasma | [1] |

| IC50 (ADP-induced platelet aggregation) | 14.8 µg/mL | Human | Platelet-rich plasma |

| Age Group | Gender | Smoking Status | Urinary Bicyclic PGE-MUM (ng/mg creatinine) | Reference |

| ≤ 40 | Male | Non-smoker | ~30 | [2] |

| Smoker | ~45 | [2] | ||

| Female | Non-smoker | ~20 | [2] | |

| 41-60 | Male | Non-smoker | ~25 | [2] |

| Smoker | ~40 | [2] | ||

| Female | Non-smoker | ~25 | [2] | |

| ≥ 61 | Male | Non-smoker | ~20 | [2] |

| Smoker | ~30 | [2] | ||

| Female | Non-smoker | ~30 | [2] |

Metabolic Pathway of PGE1 to this compound

The formation of this compound is the result of the in vivo metabolism of PGE1 followed by an ex vivo chemical conversion for analytical purposes. The following diagram illustrates this pathway.

Caption: Metabolic conversion of PGE1 to the stable this compound.

Experimental Protocols

The quantification of this compound from biological samples involves two key stages: the chemical conversion of its precursor and the subsequent analysis by a sensitive analytical technique such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conversion of 13,14-dihydro-15-keto-PGE1 to this compound

This protocol is based on the principle of base-catalyzed intramolecular aldol condensation.

Materials:

-

Biological sample (plasma, urine, etc.)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Acid solution for neutralization (e.g., 1 M HCl)

-

Internal standard (deuterated this compound, if using LC-MS/MS)

Procedure:

-

To a known volume of the biological sample, add a sufficient amount of NaOH solution to achieve a final pH > 12.

-

Incubate the sample at room temperature for a specified period (e.g., 30-60 minutes) to allow for the complete conversion of 13,14-dihydro-15-keto-PGE1 to this compound.

-

Neutralize the sample by adding an appropriate volume of acid solution to bring the pH to ~7.0.

-

The sample is now ready for extraction and analysis.

Caption: General workflow for the conversion of the PGE1 metabolite.

Quantification by Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

Materials:

-

This compound specific antibody

-

Radiolabeled this compound (e.g., ³H-Bicyclo-PGE1)

-

This compound standards of known concentrations

-

Assay buffer

-

Separation agent (e.g., charcoal-dextran suspension or secondary antibody)

-

Scintillation cocktail and counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to create a standard curve.

-

Assay Setup: In appropriate tubes, add the assay buffer, a fixed amount of radiolabeled this compound, and either the standard dilutions or the prepared biological samples.

-

Antibody Addition: Add a fixed amount of the this compound specific antibody to each tube.

-

Incubation: Incubate the tubes for a specified time and temperature to allow for competitive binding to reach equilibrium.

-

Separation: Add the separation agent to separate the antibody-bound from the free radiolabeled this compound. Centrifuge the tubes and collect the supernatant or the pellet depending on the separation method.

-

Counting: Add scintillation cocktail to the collected fraction and measure the radioactivity using a scintillation counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The sample is first subjected to chromatographic separation to isolate this compound from other components. The isolated compound is then ionized and fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for quantification.

Materials:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Analytical column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water and acetonitrile with an additive like formic acid)

-

This compound standard and deuterated internal standard

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

Sample Preparation:

-

Perform the base-catalyzed conversion as described above.

-

Spike the sample with the deuterated internal standard.

-

(Optional) Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Elute the analyte and evaporate the solvent. Reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the analytical column.

-

Run a gradient elution program with the mobile phases to achieve chromatographic separation of this compound.

-

-

MS/MS Detection:

-

The eluent from the LC is directed to the mass spectrometer.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor ion to product ion transitions for both this compound and its deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of this compound standards with a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers studying the role of Prostaglandin E1 in health and disease. Its stability overcomes the analytical challenges posed by the rapid metabolism of PGE1 and its primary metabolites. By employing the methodologies outlined in this guide, researchers can achieve accurate and reliable quantification of PGE1 biosynthesis and metabolism, thereby gaining deeper insights into the complex biology of this important lipid mediator. The continued application of this compound as a biomarker will undoubtedly contribute to advancements in our understanding of various physiological and pathological processes and aid in the development of novel therapeutic strategies.

References

- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

Bicyclo-PGE1: A Stable Metabolite for Reliable Quantification of PGE1 In Vivo

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), a lipid autacoid with potent vasodilatory and anti-platelet aggregation properties, is a molecule of significant interest in pharmacology and clinical medicine. However, its rapid in vivo metabolism to unstable intermediates poses a considerable challenge for accurate quantification of its biosynthesis and metabolic turnover. This technical guide focuses on Bicyclo-PGE1, a stable, chemically derived product of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1. Due to its stability, this compound serves as a reliable surrogate marker for estimating PGE1 production. This document provides a comprehensive overview of the formation of this compound, detailed experimental protocols for its quantification, a summary of relevant quantitative data, and an exploration of the underlying signaling pathways of its parent compound, PGE1.

Introduction

Prostaglandin E1 (PGE1), also known as alprostadil, is an eicosanoid involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects. The in vivo actions of PGE1 are transient due to its rapid enzymatic degradation. The primary metabolic pathway involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the 13,14-double bond by 15-oxo-prostaglandin Δ13-reductase to yield 13,14-dihydro-15-keto-PGE1.[2]

This principal circulating metabolite, 13,14-dihydro-15-keto-PGE1, is itself chemically unstable, making its direct and accurate measurement in biological fluids problematic.[3] To circumvent this analytical hurdle, a strategy of chemical conversion to a stable derivative, this compound, has been developed. This is achieved through a base-catalyzed intramolecular cyclization of 13,14-dihydro-15-keto-PGE1.[4] The resulting this compound is a robust molecule that can be reliably quantified, providing an indirect but accurate measure of in vivo PGE1 metabolism.

The Formation and Chemical Properties of this compound

This compound is not a natural metabolite of PGE1 but rather a stable end-product formed through a base-catalyzed transformation of 13,14-dihydro-15-keto-PGE1. This reaction is a first-order kinetic process influenced by pH, temperature, and the presence of albumin.[4] The cyclization occurs at an elevated pH and is promoted by albumin even at near-neutral pH.[4]

Chemical Identity of this compound and Related Compounds

| Compound | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | Bicyclo Prostaglandin E1 | C₂₀H₃₂O₄ | 336.5 | 1283861-32-4 |

| Prostaglandin E1 (PGE1) | Alprostadil | C₂₀H₃₄O₅ | 354.5 | 745-65-3 |

| 13,14-dihydro-15-keto-PGE1 | 15-keto-PGE₀ | C₂₀H₃₄O₅ | 354.5 | 5094-14-4 |

Quantitative Data

The following tables summarize key quantitative data related to PGE1, its metabolites, and the analytical methods for their detection.

Table 1: Plasma Concentrations of PGE1 and its Metabolites in Humans

| Analyte | Condition | Plasma Concentration (pg/mL) | Reference |

| Endogenous PGE1 | Healthy Volunteers | 1.2 - 1.8 | [5] |

| Endogenous 13,14-dihydro-PGE1 (PGE₀) | Healthy Volunteers | 0.8 - 1.3 | [5] |

| Endogenous 15-keto-13,14-dihydro-PGE1 | Healthy Volunteers | 4.2 - 6.0 | [5] |

| PGE1 | During IV infusion (30 µg/2h) | 4.2 ± 1.1 | [5] |

| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (30 µg/2h) | 7.6 ± 2.1 | [5] |

| 15-keto-13,14-dihydro-PGE1 | During IV infusion (30 µg/2h) | 99.3 ± 27.9 | [5] |

| PGE1 | During IV infusion (60 µg/2h) | 6.7 ± 1.0 | [5] |

| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (60 µg/2h) | 14.1 ± 3.7 | [5] |

| 15-keto-13,14-dihydro-PGE1 | During IV infusion (60 µg/2h) | 190.4 ± 52.5 | [5] |

| PGE1 | During IV infusion (120 µg/2h) | 11.0 ± 1.9 | [5] |

| 13,14-dihydro-PGE1 (PGE₀) | During IV infusion (120 µg/2h) | 28.0 ± 3.0 | [5] |

| 15-keto-13,14-dihydro-PGE1 | During IV infusion (120 µg/2h) | 357.2 ± 72.6 | [5] |

| PGE1 | Patients with hepatic dysfunction (0.11-1.30 µg/kg/hr) | ≤ 62 | [6] |

| 13,14-dihydro-15-keto PGE1 | Human plasma (median level) | 10 | [7] |

Table 2: Biological Activity of PGE1 Metabolites

| Metabolite | Biological Activity | IC₅₀ (ADP-induced platelet aggregation) | Reference |

| 13,14-dihydro-PGE1 | Biologically active | 10.8 ng/mL | [8] |

| 15-keto-PGE1 | Weakly active | 16.2 µg/mL | [8] |

| 13,14-dihydro-15-keto-PGE1 | Inactive/Weakly active | 14.8 µg/mL | [8][9] |

| This compound | Generally considered a stable, inactive marker | Data not available |

Experimental Protocols

This section provides detailed methodologies for the conversion of 13,14-dihydro-15-keto-PGE1 to this compound and its subsequent analysis.

Protocol 1: Base-Catalyzed Conversion of 13,14-dihydro-15-keto-PGE1 to this compound

This protocol is adapted from methods described for the analogous PGE2 metabolite.[10]

Materials:

-

Plasma or purified sample containing 13,14-dihydro-15-keto-PGE1

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Neutralizing agent (e.g., Hydrochloric acid (HCl) or other suitable acid)

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

To a known volume of the sample (e.g., 50 µL of plasma), add a sufficient volume of NaOH solution to raise the pH significantly (e.g., add NaOH to a final concentration of 0.1-0.2 M).

-

Vortex the mixture thoroughly.

-

Incubate the mixture at room temperature (or a controlled temperature, e.g., 37°C) for a specified period (e.g., 30 minutes) to allow for the complete conversion to the bicyclo form.[10]

-

After incubation, neutralize the sample by adding a stoichiometric amount of a suitable acid to bring the pH back to a neutral range for subsequent analysis.

-

The sample containing the stable this compound is now ready for extraction and quantification.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This is a general protocol for the extraction of prostaglandins and can be optimized for this compound.[11]

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Hexane

-

Ethyl acetate

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Condition the SPE cartridge: Sequentially wash the C18 cartridge with 2-3 column volumes of methanol followed by 2-3 column volumes of water.

-

Load the sample: Acidify the plasma sample (containing this compound) by adding 1% formic acid.[11] Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with 2-3 column volumes of water to remove polar impurities. A subsequent wash with a low percentage of methanol in water (e.g., 10-20%) can be performed to remove less polar interferences.

-

Elute this compound: Elute the this compound from the cartridge using 2-3 column volumes of a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate.

-

Dry the eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried residue in a small, known volume of the mobile phase used for the subsequent analytical method (e.g., HPLC-MS/MS).

Protocol 3: Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation from other components.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 335.2)

-

Product Ions (Q3): Specific fragment ions of this compound would need to be determined by direct infusion of a standard.

-

Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Quantification:

-

A standard curve is generated using known concentrations of a purified this compound standard.

-

An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Biological Activity

While this compound is primarily considered a stable and biologically inactive marker, its parent compound, PGE1, exerts its diverse biological effects by interacting with specific G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.

-

EP1 Receptor: Activation of the EP1 receptor leads to an increase in intracellular calcium levels via the Gq pathway, often resulting in smooth muscle contraction.

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is typically associated with smooth muscle relaxation and vasodilation.

-

EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. However, alternative splicing can result in EP3 receptor isoforms that couple to Gs or Gq pathways.

The diverse physiological effects of PGE1 are a result of the differential expression of these receptor subtypes in various tissues and cell types.

Visualizations

Diagram 1: Metabolic Pathway of PGE1 to this compound

Caption: Metabolic conversion of PGE1 to its stable derivative, this compound.

Diagram 2: Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound from plasma samples.

Diagram 3: PGE1 Signaling Pathways via EP Receptors

Caption: Overview of PGE1 signaling through its four EP receptor subtypes.

Conclusion

This compound serves as an indispensable tool for the accurate in vivo assessment of PGE1 biosynthesis and metabolism. Its formation via a straightforward base-catalyzed conversion from the unstable 13,14-dihydro-15-keto-PGE1 metabolite, coupled with its inherent stability, allows for reliable and reproducible quantification using modern analytical techniques such as HPLC-MS/MS. While this compound itself is considered biologically inert, a thorough understanding of the signaling pathways of its parent compound, PGE1, is crucial for interpreting the physiological and pathological significance of its measured levels. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important prostaglandin. Further research to delineate the precise kinetics of this compound formation under various biological conditions and to definitively confirm its biological inactivity would further enhance its utility as a biomarker.

References

- 1. mdpi.com [mdpi.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sapphire North America [sapphire-usa.com]

- 8. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicyclo-PGE1: A Stable Biomarker for Prostaglandin E1 Metabolism — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1) is a potent lipid mediator involved in a myriad of physiological and pathological processes. Accurate quantification of its in vivo production and metabolism is crucial for understanding its role in disease and for the development of novel therapeutics. However, the primary metabolite of PGE1, 13,14-dihydro-15-keto-PGE1, is chemically unstable, posing significant analytical challenges. This technical guide provides an in-depth overview of Bicyclo-PGE1, a stable, chemically derived surrogate of the primary PGE1 metabolite, which has become an invaluable tool for the reliable quantification of PGE1 biosynthesis. This document details the discovery of this compound as an analytical solution, provides comprehensive experimental protocols for its formation and quantification, presents relevant quantitative data in structured tables, and illustrates the metabolic pathways using detailed diagrams.

Introduction: The Challenge of Measuring PGE1 Metabolism

Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, exerts a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] Its rapid synthesis and local action make it a key player in cardiovascular homeostasis, renal function, and inflammatory responses. Consequently, the ability to accurately measure the in vivo turnover of PGE1 is of paramount importance in both basic research and clinical drug development.

The primary route of PGE1 metabolism involves the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond, to yield 13,14-dihydro-15-keto-PGE1. This metabolite has a longer half-life than the parent PGE1, making it a more suitable marker for systemic PGE1 production.[3] However, 13,14-dihydro-15-keto-PGE1 is itself chemically unstable, particularly in aqueous solutions and in the presence of albumin, readily undergoing dehydration and cyclization.[4][5] This inherent instability has historically led to low assay reliability and underestimation of PGE1 production.[5]

Discovery of this compound as a Stable Analytical Surrogate

The analytical challenge posed by the instability of 13,14-dihydro-15-keto-PGE1 led researchers to seek a more robust analyte. Pioneering work in the early 1980s on the analogous metabolite of prostaglandin E2 (PGE2) demonstrated that under basic conditions, the unstable 13,14-dihydro-15-keto-PGE2 undergoes an intramolecular cyclization to form a chemically stable bicyclic derivative.[4][5] This same principle was applied to the quantification of PGE1 metabolites.

This compound is the stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[6][7][8] By treating biological samples with a base, the endogenous, unstable 13,14-dihydro-15-keto-PGE1 is quantitatively converted into the highly stable this compound. This stable derivative can then be accurately quantified using standard analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays. This strategy allows for a reliable estimation of the original in vivo concentrations of the unstable PGE1 metabolite.[3]

PGE1 Metabolism and this compound Formation Pathway

The metabolic cascade from the parent PGE1 molecule to the analytical target, this compound, involves both enzymatic and chemical steps. The following diagram illustrates this pathway.

Quantitative Data

The following tables summarize key quantitative data related to PGE1 and its metabolites.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Prostaglandin E1 (PGE1) | C₂₀H₃₄O₅ | 354.5 |

| 13,14-dihydro-15-keto-PGE1 | C₂₀H₃₄O₅ | 354.5[9] |

| This compound | C₂₀H₃₂O₄ | 336.5[7] |

Table 2: Biological Activity and Plasma Concentrations

| Compound | Biological Activity | Typical Endogenous Plasma Concentration |

| Prostaglandin E1 (PGE1) | Potent vasodilator, platelet inhibitor | 1-3 pg/mL[10] |

| 13,14-dihydro-15-keto-PGE1 | Inactive metabolite; weakly inhibits platelet aggregation (IC₅₀ = 14.8 µg/mL)[11] | 2-15 pg/mL[10] |

| This compound | Formed ex vivo for analysis; not endogenous | Measured after conversion, reflects precursor levels |

Table 3: Stability of PGE1 Metabolites

| Compound | Conditions | Half-life | Reference |

| 13,14-dihydro-15-keto-PGE2 | Protein-free buffer | ~7 hours | [3] |

| 13,14-dihydro-15-keto-PGE2 | Diluted plasma | ~3 hours | [3] |

| This compound / Bicyclo-PGE2 | Standard storage (-20°C) | Considered stable for years | [7][12] |

Note: Specific half-life data for 13,14-dihydro-15-keto-PGE1 is limited; data for the analogous and well-studied PGE2 metabolite is provided as a proxy. The instability is due to the same β-hydroxy ketone moiety.

Experimental Protocols

The following protocols provide a framework for the quantification of PGE1 metabolism via the this compound surrogate.

Protocol 1: Sample Collection and Handling

Proper sample handling is critical to prevent artefactual prostaglandin synthesis and degradation.

Objective: To collect and process plasma samples suitable for this compound analysis.

Materials:

-

Vacutainer tubes containing EDTA or another anticoagulant.

-

Cyclooxygenase inhibitor (e.g., indomethacin).

-

Refrigerated centrifuge.

-

Polypropylene storage tubes.

-

Dry ice or -80°C freezer.

Procedure:

-

Preparation: Prepare anticoagulant tubes containing a cyclooxygenase inhibitor (e.g., indomethacin) to a final concentration of ~10 µg/mL of whole blood. Pre-cool the tubes on ice.[13]

-

Blood Collection: Collect whole blood by venipuncture directly into the pre-chilled tubes. Avoid venous occlusion where possible.[13]

-

Immediate Centrifugation: Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Plasma Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene tubes.

-

Storage: Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis. Samples should be thawed only once before processing.[13]

Protocol 2: Base-Catalyzed Conversion to this compound

This protocol describes the chemical conversion of the unstable metabolite to its stable bicyclic form. This procedure is typically performed immediately before sample extraction.

Objective: To quantitatively convert 13,14-dihydro-15-keto-PGE1 in plasma to this compound.

Materials:

-

Thawed plasma samples.

-

Internal standard (e.g., deuterated this compound or a related prostaglandin).

-

Sodium Hydroxide (NaOH) solution, 1 M.

-

Acidifying solution (e.g., 1 M formic acid or HCl).

Procedure:

-

Thawing and Spiking: Thaw the plasma samples on ice. Spike the samples with an appropriate internal standard to correct for extraction and analytical variability.

-

Base Treatment: Add a volume of 1 M NaOH to the plasma sample to achieve a final pH > 12. A typical ratio is 1 part 1 M NaOH to 9 parts plasma.[12]

-

Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes. This allows for the complete cyclization of 13,14-dihydro-15-keto-PGE1 to this compound.[12]

-

Neutralization/Acidification: After incubation, neutralize or slightly acidify the sample to pH 3-4 by adding an acid solution (e.g., 1 M formic acid). This step prepares the sample for solid-phase extraction.

Protocol 3: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol outlines the purification and quantification of this compound.

Objective: To extract this compound from plasma and quantify it using LC-MS/MS.

Materials:

-

C18 SPE cartridges.

-

SPE vacuum manifold.

-

Methanol, acetonitrile, water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the acidified plasma sample from Protocol 2 onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.

-

Elution: Elute the this compound and internal standard from the cartridge with 2-5 mL of methanol or acetonitrile into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes on a C18 reversed-phase column using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its deuterated internal standard.

-

Quantification: Create a standard curve using known amounts of a this compound analytical standard and the internal standard. Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

-

Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow and the decision-making process for quantifying PGE1 metabolism.

Conclusion

The discovery and application of this compound as a stable analytical surrogate have overcome a major hurdle in eicosanoid research. The conversion of the unstable endogenous metabolite, 13,14-dihydro-15-keto-PGE1, into a stable bicyclic derivative allows for robust and reliable quantification of in vivo PGE1 production. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to accurately measure PGE1 metabolism. Adherence to proper sample handling and validated analytical procedures is essential for obtaining high-quality, reproducible data that will further elucidate the role of PGE1 in health and disease.

References

- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 2. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The optimal processing of plasma samples for the determination of bicyclo-PGE in patients with malignant maxillofacial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bicyclo-PGE1 in Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), a potent lipid mediator with significant therapeutic applications, undergoes rapid and complex metabolism in vivo. Accurate quantification of its biosynthesis and metabolic pathways is crucial for both basic research and clinical drug development. However, the primary metabolites of PGE1 are often unstable, posing significant analytical challenges. This technical guide provides an in-depth exploration of Bicyclo-PGE1, a stable transformation product of a key PGE1 metabolite, and its pivotal role as a reliable biomarker for PGE1 metabolism. We will detail the metabolic pathways, present quantitative data, outline experimental protocols for its measurement, and provide visualizations of the core concepts to facilitate a comprehensive understanding for researchers in the field.

Introduction to Prostaglandin E1 Metabolism

Prostaglandin E1 (PGE1), also known by its drug name Alprostadil, is a naturally occurring prostanoid with a wide range of physiological effects, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.[1] Its therapeutic uses are diverse, ranging from treating erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1][2]

Upon entering circulation, PGE1 is rapidly metabolized, primarily in the lungs.[3] The metabolic cascade involves several enzymatic steps, leading to the formation of various metabolites. A key and immediate metabolite is 13,14-dihydro-15-keto-PGE1.[4][5] While this metabolite is a direct indicator of PGE1's metabolic turnover, its inherent chemical instability makes its direct and accurate quantification in biological matrices exceedingly difficult.[4][5]

This compound: A Stable Surrogate Marker

To overcome the analytical challenges posed by the instability of 13,14-dihydro-15-keto-PGE1, researchers have turned to a more stable downstream product: this compound.

The Metabolic Pathway to this compound

This compound is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto-PGE1.[4][5][6] The formation of this compound is not an enzymatic step in the traditional sense but rather a chemical rearrangement that can be standardized in a laboratory setting, making it an ideal endpoint for measurement. The instability of 13,14-dihydro-15-keto-PGE2 (the PGE2 analogue) is well-documented, with its decomposition being dependent on pH, temperature, and the presence of albumin.[3][7] This same principle of instability applies to the PGE1 metabolite. By intentionally inducing the chemical conversion of all the 13,14-dihydro-15-keto-PGE1 in a sample to the stable this compound form, a reliable and reproducible measurement of the original amount of the unstable metabolite can be achieved.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A kinetic model of prostaglandin metabolism in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of prostaglandin E metabolism in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Prostaglandin E1 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipids, is a potent endogenous signaling molecule with a wide array of physiological and pharmacological effects. Its actions are primarily mediated through interaction with a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. This technical guide provides a comprehensive overview of the mechanism of action of PGE1 and its principal metabolites, focusing on receptor binding, downstream signaling cascades, and the functional consequences of receptor activation. Detailed experimental protocols for studying PGE1 signaling and quantitative data on receptor affinities and potencies are presented to facilitate further research and drug development in this area.

Introduction

Prostaglandin E1 (PGE1), also known as alprostadil in its synthetic form, is a naturally occurring prostaglandin derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction and maintaining patency of the ductus arteriosus in newborns with congenital heart defects to the management of peripheral artery disease.[3][4] The biological effects of PGE1 are elicited through its interaction with specific cell surface receptors, leading to the activation of distinct intracellular signaling pathways. Understanding the intricacies of these mechanisms is paramount for the development of novel therapeutics targeting the PGE1 signaling axis.

Prostaglandin E1 Receptors and Ligand Binding

PGE1 exerts its effects by binding to the four E-type prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors belong to the GPCR superfamily and exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[5][6] The binding affinity of PGE1 for these receptors is a key determinant of its biological activity.

Quantitative Data: Receptor Binding Affinities (Ki)

The following table summarizes the reported binding affinities (Ki) of Prostaglandin E1 for the four human EP receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Cell Type/Assay Condition |

| EP1 | PGE1 | ~40 (mouse) | Radioligand binding assay |

| EP2 | PGE1 | No specific data found | |

| EP3 | PGE1 | Same affinity as PGE2 (Kd = 0.3 nM) | Radioligand binding assay |

| EP4 | PGE1 | 1.45 ± 0.24 | Recombinant human EP4 in HEK-293 cells |

Note: Data for PGE1 binding to all receptor subtypes is not consistently available in the literature; some values are extrapolated from studies on PGE2.

Signaling Pathways of Prostaglandin E1

Upon binding of PGE1, EP receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the subsequent generation of second messengers. The specific signaling cascade initiated depends on the EP receptor subtype involved.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gαq/11 G-proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological effects of EP1 activation, which are often contractile in nature.[7][8]

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gαs G-proteins.[5][9] Upon activation, Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, mediating cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[10] The EP4 receptor can also couple to Gαi in some contexts, leading to more complex signaling outcomes.[5]

EP3 Receptor Signaling

The EP3 receptor is unique in that it can couple to multiple G-proteins, most commonly Gαi.[2][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This counteracts the effects of Gαs-coupled receptors. Some splice variants of the EP3 receptor can also couple to Gαq, leading to an increase in intracellular calcium, or even Gαs, stimulating cAMP production.[2] This diversity in G-protein coupling allows for a wide range of cellular responses to be mediated by the EP3 receptor.

Metabolism of Prostaglandin E1 and Activity of Metabolites

PGE1 is rapidly metabolized in the body, primarily in the lungs. The two major initial metabolic steps involve the oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond. This results in the formation of two key metabolites: 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1.

Biological Activity of Metabolites

The biological activity of PGE1 metabolites is generally reduced compared to the parent compound. However, they are not completely inert and can contribute to the overall pharmacological profile of PGE1.

Quantitative Data: Functional Potency of PGE1 and Metabolites

The following table summarizes the available data on the functional potency of PGE1 and its metabolites.

| Compound | Assay | IC50/EC50 | Species/Cell Type |

| PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 8.25 ng/mL | Human platelets |

| 13,14-dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 10.8 ng/mL | Human platelets |

| 15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 16.2 µg/mL | Human platelets |

| 13,14-dihydro-15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | IC50 = 14.8 µg/mL | Human platelet-rich plasma |

| PGE1 | HVA Ca2+ current inhibition (potency rank) | sulprostone > PGE2, PGE1 > STA2 >> 17-phenyl-trinor-PGE2 | Rat paratracheal ganglia |

| PGE1 | cAMP formation in HEK-EP4 cells | EC50 and Emax values available | HEK-EP4 cells |

| 15-keto-PGE2 | Binding to EP2 and EP4 receptors in CHO cells | Ki = 2.6 µM (EP2), 15 µM (EP4) | CHO cells |

| 15-keto-PGE2 | Adenylate cyclase activity in CHO cells | EC50 = 1.8 µM (EP2), >33 µM (EP4) | CHO cells |

| 13,14-dihydro-15-keto-PGE2 | Binding to EP2 and EP4 receptors in CHO cells | Ki = 12 µM (EP2), 57 µM (EP4) | CHO cells |

| 13,14-dihydro-15-keto-PGE2 | Adenylate cyclase activity in CHO cells | EC50 > 18 µM (EP2), >38 µM (EP4) | CHO cells |

Note: Some data is for PGE2 metabolites, which are structurally similar and provide an indication of the activity of PGE1 metabolites.[11][12]

Detailed Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol describes a general method for determining the binding affinity of ligands to EP receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the EP receptor of interest

-

Radiolabeled ligand (e.g., [³H]-PGE1)

-

Unlabeled competitor ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[7]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand to a final volume in binding buffer. For determining total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an appropriate unlabeled ligand.[7]

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement using HTRF Assay

This protocol outlines the measurement of intracellular cAMP levels in response to EP receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the EP receptor of interest (EP2 or EP4)

-

PGE1 or other test compounds

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

Cell culture medium and supplements

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with various concentrations of PGE1 or other test compounds for a defined period (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) directly to the wells to lyse the cells and initiate the competitive immunoassay.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the assay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two fluorescence signals and determine the cAMP concentration in each well by interpolating from a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration following EP receptor activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the EP receptor of interest (EP1 or EP3)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

PGE1 or other test compounds

-

Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities

Procedure:

-

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.[13]

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Compound Addition and Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio (excitation at ~340 nm and ~380 nm, emission at ~510 nm). Add PGE1 or other test compounds to the wells and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine the peak response and calculate the EC50 value from the concentration-response curve.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol provides a general framework for assessing the relaxant effects of PGE1 on isolated smooth muscle preparations.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips)

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Contractile agent (e.g., phenylephrine, KCl)

-

PGE1 and other test compounds

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into appropriate-sized strips or rings.

-

Mounting: Mount the tissue in the organ bath chambers, connecting one end to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate in the Krebs-Henseleit solution under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.[3][14]

-

Viability Check: Induce a maximal contraction with a high concentration of KCl to ensure tissue viability. Wash out the KCl and allow the tissue to return to baseline.[3]

-

Pre-contraction: Contract the tissue to a submaximal level (e.g., 50-80% of the KCl-induced maximum) with a contractile agent like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable pre-contraction plateau is reached, add increasing cumulative concentrations of PGE1 to the bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the PGE1 concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

Prostaglandin E1 is a multifaceted signaling molecule that exerts a wide range of biological effects through its interaction with four distinct EP receptor subtypes. The differential coupling of these receptors to various G-proteins and the subsequent activation of diverse downstream signaling pathways, including the cAMP and intracellular calcium pathways, provide the molecular basis for the pleiotropic actions of PGE1. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as provided in this guide, is essential for the continued exploration of the therapeutic potential of targeting the PGE1 signaling system. Further research into the specific roles of PGE1 metabolites and the intricate cross-talk between different signaling pathways will undoubtedly unveil new avenues for drug discovery and development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. dmt.dk [dmt.dk]

- 4. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LIPID MAPS [lipidmaps.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

Bicyclo-PGE1: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Role as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo-PGE1 is a chemically stable derivative of a primary metabolite of Prostaglandin E1 (PGE1). Due to the inherent instability of the direct enzymatic metabolites of PGE1, this compound serves as a crucial analytical surrogate for quantifying the in vivo biosynthesis and metabolism of PGE1.[1][2][3] This technical guide provides an in-depth overview of the chemical structure and properties of this compound, the metabolic pathway leading to its formation, and the experimental protocols for its quantification, highlighting its significance as a biomarker in research and clinical settings.

Chemical Structure and Properties

This compound is formally named 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-prostaglandin E1.[2] Its bicyclic structure imparts significant stability compared to its precursor.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O₄ | [2] |

| Molecular Weight | 336.5 g/mol | [2] |

| Formal Name | 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-prostaglandin E1 | [2] |

| SMILES | CCCCC1([H])C(CC--INVALID-LINK--[C@@H]1CC2=O)=O | |

| InChI Key | SMKXBJMWSIFUAU-YKNYVSNTSA-N | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | |

| Ethanol | >30 mg/mL | |

| DMSO | >25 mg/mL | |

| DMF | >25 mg/mL | |

| PBS (pH 7.2) | >1.4 mg/mL |

Metabolic Pathway and Formation of this compound

Prostaglandin E1 (PGE1) undergoes rapid in vivo metabolism. A key metabolic pathway involves the reduction of the C13-C14 double bond and oxidation of the 15-hydroxyl group to produce 13,14-dihydro-15-keto-PGE1.[4][5] This metabolite, however, is chemically unstable.[2] In the presence of a base, 13,14-dihydro-15-keto-PGE1 undergoes a non-enzymatic cyclization to form the stable this compound.[1][6][7] This stability makes this compound an ideal biomarker for accurately assessing the levels of PGE1 metabolism.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.cn [glpbio.cn]

- 4. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Bicyclo-PGE1 as a Stable Biomarker for Cyclooxygenase-Dependent Prostaglandin E1 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Bicyclo-Prostaglandin E1 (Bicyclo-PGE1) in the context of cyclooxygenase (COX) activity. While not a direct modulator of COX enzymes, this compound is a critical tool for researchers as a stable, downstream metabolite of Prostaglandin E1 (PGE1). Its measurement allows for the reliable estimation of in vivo PGE1 biosynthesis, which is directly dependent on the enzymatic activity of both COX-1 and COX-2 on the substrate dihomo-γ-linolenic acid (DGLA). This document details the metabolic pathways, downstream signaling, relevant experimental protocols, and quantitative data to support the use of this compound as a biomarker in research and drug development.

Introduction: The COX Pathway and Prostaglandin E1

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of polyunsaturated fatty acids into prostanoids, a class of lipid mediators with diverse physiological and pathological roles.[1] While the metabolism of arachidonic acid (AA) by COX to produce 2-series prostanoids (e.g., PGE2) is extensively studied, the conversion of dihomo-γ-linolenic acid (DGLA) to 1-series prostanoids, such as Prostaglandin E1 (PGE1), is also of significant biological importance.[2]

PGE1 exhibits a range of biological activities, including vasodilation and anti-inflammatory effects, which are in some cases distinct from those of PGE2.[2][3] The production of PGE1 is initiated by the action of COX-1 or COX-2 on DGLA.[1] Subsequently, the intermediate product, PGH1, is converted to PGE1 by prostaglandin E synthases (PGES).[4][5]

Due to the inherent instability of PGE1 and its initial metabolites in vivo, direct measurement of its production is challenging.[6] This has led to the use of its stable, base-catalyzed transformation product, this compound, as a reliable biomarker for estimating PGE1 biosynthesis and metabolism.[7]

This compound: A Stable Metabolite for Quantifying PGE1 Production

This compound is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1.[7] Due to the rapid in vivo degradation of PGE1 and its early metabolites, quantifying the more stable downstream product, this compound, in biological fluids like plasma and urine provides a more accurate and integrated measure of systemic PGE1 production over time.[8]

Metabolic Pathway from PGE1 to this compound

The metabolic cascade leading to the formation of this compound involves several enzymatic and non-enzymatic steps. Understanding this pathway is crucial for interpreting this compound levels as a reflection of initial COX activity on DGLA.

Downstream Signaling of Prostaglandin E1

PGE1 exerts its biological effects by binding to specific G-protein coupled receptors known as E-prostanoid (EP) receptors.[7][9] There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4. The activation of these receptors by PGE1 initiates distinct intracellular signaling cascades, with the EP2 and EP4 receptors primarily coupled to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This increase in cAMP mediates many of PGE1's downstream effects, such as smooth muscle relaxation and modulation of inflammatory responses.[7]

Quantitative Data

As this compound is an indirect marker of COX activity, direct inhibitory concentrations (IC50) on COX enzymes are not applicable. For context, the following table summarizes the IC50 values of several common non-steroidal anti-inflammatory drugs (NSAIDs) on COX-1 and COX-2, providing a reference for researchers investigating the inhibition of the upstream enzymes responsible for prostaglandin synthesis.[12]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | >100 | 25 | >4.0 |

| SC-560 | 0.0048 | 1.4 | 0.0034 |

Data sourced from a study using human peripheral monocytes.[12]

Reported Levels of PGE1 and its Metabolites

Studies have quantified endogenous levels of PGE1 and its metabolites in human plasma, which can serve as a baseline for experimental studies.

| Analyte | Plasma Concentration (pg/mL) |

| Endogenous PGE1 | 1.2 - 1.8 |

| Endogenous 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 |

| Endogenous 15-keto-PGE0 | 4.2 - 6.0 |

Data from a study in healthy male volunteers.[6] During intravenous infusion of PGE1, the levels of its metabolites increase significantly more than PGE1 itself, highlighting the rapid metabolism and the utility of measuring these downstream products.[6]

Experimental Protocols

In Vitro COX Activity Assay (Fluorometric Method)

This protocol provides a general method for measuring COX-1 and COX-2 activity in cell lysates or tissue homogenates.

Methodology:

-

Sample Preparation:

-

For cell lysates, wash approximately 2-6 x 10^6 cells with PBS, centrifuge, and resuspend the pellet in lysis buffer. Incubate on ice and then centrifuge to collect the supernatant.[13]

-

For tissue homogenates, wash tissue with PBS, add lysis buffer, and homogenize on ice. Centrifuge and collect the supernatant.[13]

-

-

Assay Reaction:

-

Prepare a reaction mix containing COX Assay Buffer, a fluorescent probe, and COX cofactor.[13]

-

In a 96-well plate, add the sample (cell lysate or tissue homogenate) to the wells. For distinguishing between COX isoforms, add a selective COX-1 inhibitor (e.g., SC-560) or a COX-2 inhibitor (e.g., Celecoxib) to parallel wells. A vehicle control (DMSO) is used for total COX activity.[13]

-

Add the reaction mix to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.[14]

-

-

Initiation and Detection:

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

IC50 values can be calculated by plotting the percent inhibition against the log of the inhibitor concentration.

-

Quantification of PGE1 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to quantify PGE1 in samples such as cell culture supernatants.

Methodology:

-

Sample Preparation:

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of a microtiter plate pre-coated with an anti-PGE1 antibody.[18][19]

-

Add a fixed amount of biotin-conjugated PGE1 to each well. This will compete with the PGE1 in the sample for binding to the antibody.[17]

-

Incubate the plate, typically for 1-2 hours at 37°C or room temperature.[15][17]

-

Wash the plate multiple times to remove unbound reagents.[15]

-

Add Avidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.[17]

-

Wash the plate again to remove unbound Avidin-HRP.[15]

-

-

Detection and Analysis:

-

Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.[17]

-

Stop the reaction with a stop solution (e.g., sulfuric acid).[19]

-

Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE1 in the sample.[19]

-

Calculate the PGE1 concentration in the samples by comparing their absorbance to the standard curve.

-

Quantification of this compound in Urine by Mass Spectrometry

This protocol provides a conceptual workflow for the quantification of this compound's precursor, the major urinary metabolite of PGEs (PGE-M), which is converted to a bicyclic form for stable analysis.

Methodology:

-

Sample Pre-treatment:

-

Urine samples are treated with a strong base (e.g., NaOH) to convert the endogenous PGE metabolites into the stable bicyclic form.[20]

-

-

Internal Standard Spiking:

-

A stable isotope-labeled internal standard (e.g., deuterated Bicyclo-PGE-M) is added to each sample to account for variations in extraction and analysis.[21]

-

-

Extraction and Purification:

-

The sample is acidified and subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte of interest.[21]

-

-

Derivatization:

-

The extracted analyte is often derivatized (e.g., methyloxime, methyl ester) to improve its chromatographic properties and mass spectrometric detection.[21]

-

-

LC-MS/MS Analysis:

-

The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[22]

-

The analyte is separated by liquid chromatography and then detected by mass spectrometry using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.[21]

-

-

Quantification:

-

The concentration of Bicyclo-PGE-M in the original sample is calculated based on the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, and referenced against a standard curve. The final concentration is typically normalized to urinary creatinine levels.[20]

-

Conclusion

This compound serves as an invaluable tool for researchers in the field of eicosanoid biology and pharmacology. While it does not directly interact with or regulate COX enzymes, its stability makes it an excellent biomarker for quantifying the in vivo production of PGE1, a direct product of COX-1 and COX-2 activity on DGLA. By employing the robust experimental protocols detailed in this guide, scientists can accurately assess the activity of the COX-PGE1 axis, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutic interventions targeting this pathway.

References

- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin E synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 10. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. labrecon.in [labrecon.in]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bioelsa.com [bioelsa.com]

- 20. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantifications of the major urinary metabolite of the E prostaglandins by mass spectrometry: evaluation of the method's application to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of Measuring Bicyclo-PGE1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA), plays a crucial role in a myriad of physiological and pathological processes.[1][2] Its potent vasodilatory, anti-inflammatory, and cytoprotective properties have led to its therapeutic use in various cardiovascular and ischemic conditions.[3] However, the direct measurement of PGE1 in biological systems is fraught with challenges due to its rapid metabolism and chemical instability. This has necessitated the identification and quantification of stable metabolites as reliable surrogates for in vivo PGE1 production and activity. Bicyclo-PGE1, a stable, base-catalyzed transformation product of the primary PGE1 metabolite, 13,14-dihydro-15-keto-PGE1, has emerged as a key biomarker for this purpose. This technical guide provides a comprehensive overview of the physiological relevance of measuring this compound, detailed experimental protocols for its quantification, and an exploration of the underlying PGE1 signaling pathways.

Physiological Significance of PGE1 and the Rationale for Measuring this compound

PGE1 exerts a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, bronchodilation, and modulation of immune responses.[2] It is involved in processes such as maintaining ductal patency in neonates with congenital heart defects and has been investigated for its therapeutic potential in conditions like erectile dysfunction, critical limb ischemia, and pulmonary hypertension. Furthermore, emerging research highlights its role in pain mediation, bone resorption, and cancer progression.[1][4][5]

The in vivo assessment of PGE1's role in these processes is hampered by its short half-life. Following its synthesis, PGE1 is rapidly converted to 13,14-dihydro-15-keto-PGE1, which is itself unstable. This inherent instability makes consistent and accurate quantification of the primary metabolite challenging. To overcome this, a method involving the conversion of 13,14-dihydro-15-keto-PGE1 to the chemically stable this compound through alkaline treatment has been developed. Measuring this compound thus provides a more reliable and reproducible estimate of systemic PGE1 biosynthesis and metabolism.

Quantitative Data on PGE1 and its Metabolites